N-Desethyl Etifoxine-d5

Vue d'ensemble

Description

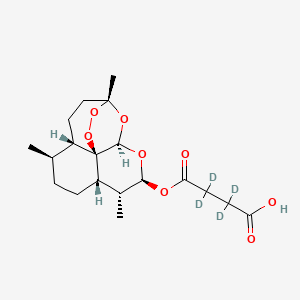

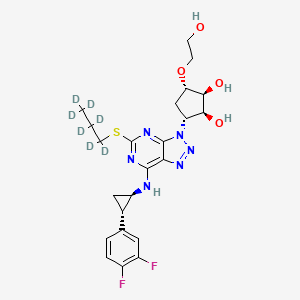

N-Desethyl Etifoxine-d5 is a biochemical used for proteomics research . It is the labelled analogue of N-Desethyl Etifoxine, which is a derivative of Etifoxine . The molecular formula of N-Desethyl Etifoxine-d5 is C15H8D5ClN2O and its molecular weight is 277.76 .

Molecular Structure Analysis

The molecular structure of N-Desethyl Etifoxine-d5 is represented by the formula C15H8D5ClN2O . It is a solid powder .Physical And Chemical Properties Analysis

N-Desethyl Etifoxine-d5 is a solid powder . Its molecular weight is 277.76 and its molecular formula is C15H8D5ClN2O .Applications De Recherche Scientifique

Analytical Method Development

- HPLC Method for Etifoxine Degradation Products : A study by Djabrouhou & Guermouche (2014) developed a high-performance liquid chromatography (HPLC) method to identify degradation products of Etifoxine under various stress conditions. This method is crucial for understanding the stability and degradation pathways of Etifoxine (Djabrouhou & Guermouche, 2014).

Neuropharmacology and Neurobiology

- Activation of Peripheral Benzodiazepine Receptor : A 2005 study found that Etifoxine activates the peripheral benzodiazepine receptor, increasing neurosteroid levels in the brain, which may contribute to its anxiolytic effects. This suggests a potential application in understanding GABAergic neurotransmission and neurosteroidogenesis (Verleye et al., 2005).

- Effects on Steroidogenesis : Liere et al. (2017) investigated the effects of Etifoxine on steroid levels in rat brain and plasma. Their findings provide insights into how Etifoxine modulates steroid concentrations, which could be useful for therapeutic research (Liere et al., 2017).

Therapeutic Applications

- Potential in Treating Pain and Anxiety : A paper by Choi & Kim (2015) discussed Etifoxine's potential in treating pain and anxiety, highlighting its distinct mechanism compared to benzodiazepines. This provides a basis for exploring Etifoxine in clinical settings for these conditions (Choi & Kim, 2015).

GABAergic Transmission

- Modulation of GABAergic Synaptic Transmission : Schlichter et al. (2000) found that Etifoxine potentiates GABAA receptor function, providing insights into its role in synaptic transmission and potential therapeutic applications (Schlichter et al., 2000).

Neuroregeneration

- Promotion of Nerve Regeneration : Dai et al. (2014) showed that Etifoxine enhances neurite outgrowth in vitro and aids peripheral nerve regeneration in vivo, suggesting its potential in neuroregenerative therapies (Dai et al., 2014).

Safety And Hazards

Orientations Futures

While specific future directions for N-Desethyl Etifoxine-d5 were not found, there is ongoing research into the use of Etifoxine and its derivatives for the treatment of anxiety and depressive disorders . This suggests that N-Desethyl Etifoxine-d5 may also have potential therapeutic applications in these areas.

Relevant Papers One relevant paper is “An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action” which discusses the anxiolytic and neuroprotective properties of Etifoxine . Another paper titled “The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders—a double-blind, randomized, placebo-controlled proof-of-concept study” discusses the potential use of Etifoxine in the treatment of depressive disorders .

Propriétés

IUPAC Name |

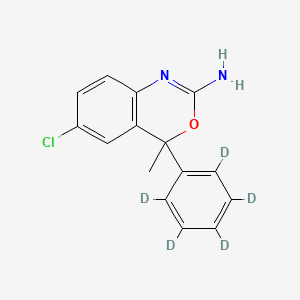

6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSDPKVMKMOURZ-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desethyl Etifoxine-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)